2-Fluoro-6-(pyrimidin-2-yl)benzoic acid
CAS No.: 1293284-60-2
Cat. No.: VC2949719
Molecular Formula: C11H7FN2O2
Molecular Weight: 218.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1293284-60-2 |
|---|---|
| Molecular Formula | C11H7FN2O2 |
| Molecular Weight | 218.18 g/mol |
| IUPAC Name | 2-fluoro-6-pyrimidin-2-ylbenzoic acid |
| Standard InChI | InChI=1S/C11H7FN2O2/c12-8-4-1-3-7(9(8)11(15)16)10-13-5-2-6-14-10/h1-6H,(H,15,16) |
| Standard InChI Key | NEWFEFODKLAVHC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CC=N2 |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CC=N2 |
Introduction
Chemical Identification and Basic Properties
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid is a structurally distinctive compound that combines aromatic functionality with strategic heteroatom positioning. Its fundamental properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1293284-60-2 |
| Molecular Formula | C₁₁H₇FN₂O₂ |
| Molecular Weight | 218.18 g/mol |
| IUPAC Name | 2-fluoro-6-pyrimidin-2-ylbenzoic acid |
| InChIKey | NEWFEFODKLAVHC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CC=N2 |
| European Community (EC) Number | 821-380-1 |
The compound features a benzoic acid core with a fluorine atom at position 2 and a pyrimidine ring at position 6 . This arrangement creates a molecule with multiple reactive sites and potential for diverse chemical interactions.
Structural Characteristics and Features
Molecular Structure
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid possesses a distinctive structure that combines three key structural elements: a benzoic acid moiety, a fluorine substituent, and a pyrimidine ring. The benzoic acid backbone provides carboxylic acid functionality, while the fluorine atom at the ortho position relative to the carboxylic acid group introduces unique electronic properties to the molecule. The pyrimidine ring at position 6 of the benzoic acid introduces nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions.
Spectroscopic Properties
Mass spectrometry data for 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid indicates several characteristic adduct formations, which are valuable for analytical identification. Predicted collision cross-section data for various adducts are presented in the following table :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 219.05643 | 145.7 |
| [M+Na]+ | 241.03837 | 159.7 |
| [M+NH4]+ | 236.08297 | 152.4 |
| [M+K]+ | 257.01231 | 153.7 |
| [M-H]- | 217.04187 | 146.7 |
| [M+Na-2H]- | 239.02382 | 154.0 |
| [M]+ | 218.04860 | 147.8 |
| [M]- | 218.04970 | 147.8 |
Synthesis and Preparation
Synthetic Challenges
The synthesis of compounds containing both fluorinated aromatic rings and heterocyclic moieties presents specific challenges, including regioselectivity in coupling reactions and potential side reactions at the carboxylic acid functionality. The strategic placement of the pyrimidine ring at position 6 relative to the fluorine atom at position 2 requires careful synthetic planning to achieve the desired structure.
Applications and Significance
Pharmaceutical Applications
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid represents an important structural scaffold in medicinal chemistry research. Fluorinated aromatic compounds have gained significant attention in drug discovery due to the unique properties that fluorine imparts, including enhanced metabolic stability, increased lipophilicity, and altered binding interactions with biological targets .
The compound's structural features make it particularly suitable as a building block in the synthesis of more complex molecules with potential biological activity. The pyrimidine ring can participate in hydrogen bonding interactions with biological macromolecules, while the fluorine atom can enhance pharmaceutical properties including membrane permeability and target binding affinity.
Comparison with Related Compounds
Structural Analogs
Understanding 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid in the context of related compounds provides insight into structure-activity relationships and potential applications. Several structural analogs are documented in the literature:
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5-Fluoro-2-(pyrimidin-2-yl)benzoic acid (CAS: 1293284-57-7): This positional isomer differs in the position of the fluorine atom, which is at position 5 rather than position 2 of the benzoic acid ring .
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2-Fluoro-6-methylbenzoic acid (CAS: 90259-27-1): A simpler analog where the pyrimidine ring is replaced by a methyl group. This compound has been used as a building block in the synthesis of EGFR inhibitors and avacopan, which is used to treat anti-neutrophil cytoplasmic autoantibody-associated vasculitis .
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2-Fluorobenzoic acid (CAS: 445-29-4): The simplest structural relative, lacking both the pyrimidine ring and featuring only the fluorine substitution. This compound serves as a fundamental building block in various biochemical and synthetic applications .
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2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid: A related compound where the pyrimidine ring is replaced by a triazole ring, which has been used in the synthesis of more complex pharmaceutical entities .
Research Applications
Medicinal Chemistry
In medicinal chemistry research, fluorinated aromatic compounds like 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid offer several advantages. The strategic incorporation of fluorine can modify the electronic properties of molecules, improve metabolic stability, and enhance binding interactions with target proteins. The pyrimidine ring provides additional sites for hydrogen bonding and other non-covalent interactions, which are critical for protein-ligand binding.
Research on related fluorinated compounds indicates that fluorine substitution can significantly impact antimicrobial activity. For example, studies on fluorinated pyrazole derivatives have shown that molecules with fluoro substituents exhibited enhanced activity against bacterial strains including Acinetobacter baumannii, with the positioning of the fluorine atom greatly influencing the antimicrobial efficacy .
Chemical Building Blocks
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid serves as a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceutical research and materials science. The carboxylic acid group provides a reactive handle for further functionalization through various transformations, including amide formation, esterification, and reduction.
In the context of drug discovery, compounds with similar structural features have been incorporated into more complex molecules targeting specific biological pathways. For instance, related fluorinated benzoic acid derivatives have been used in the synthesis of compounds targeting kinases, which are important enzymes involved in cellular signaling pathways .
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